Cas no 2171224-01-2 ((2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride)
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride
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- Inchi: 1S/C5H7F4N.ClH/c6-3-1-4(10-2-3)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4-;/m0./s1
- InChI Key: ABYPTFVDRSVIGM-MMALYQPHSA-N
- SMILES: C([C@H]1NC[C@@H](F)C1)(F)(F)F.Cl
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM418655-1g |
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride |
2171224-01-2 | 95%+ | 1g |
$1850 | 2023-03-10 | |
| Bestfluorodrug | YFF00243-1-100.0mg |
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride |
2171224-01-2 | 97% | 100.0mg |
¥2700 | 2023-03-10 | |
| Bestfluorodrug | YFF00243-1-500.0mg |
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride |
2171224-01-2 | 97% | 500.0mg |
¥6000 | 2023-03-10 | |
| Bestfluorodrug | YFF00243-1-1.0g |
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride |
2171224-01-2 | 97% | 1.0g |
¥9600 | 2023-03-10 | |
| Enamine | EN300-1478724-0.05g |
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride |
2171224-01-2 | 95% | 0.05g |
$361.0 | 2023-05-26 | |
| Enamine | EN300-1478724-0.1g |
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride |
2171224-01-2 | 95% | 0.1g |
$539.0 | 2023-05-26 | |
| Enamine | EN300-1478724-0.25g |
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride |
2171224-01-2 | 95% | 0.25g |
$770.0 | 2023-05-26 | |
| Enamine | EN300-1478724-0.5g |
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride |
2171224-01-2 | 95% | 0.5g |
$1214.0 | 2023-05-26 | |
| Enamine | EN300-1478724-1.0g |
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride |
2171224-01-2 | 95% | 1g |
$1557.0 | 2023-05-26 | |
| Enamine | EN300-1478724-2.5g |
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride |
2171224-01-2 | 95% | 2.5g |
$3051.0 | 2023-05-26 |
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on (2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride
Introduction to (2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride (CAS No. 2171224-01-2)
(2S,4S-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2171224-01-2, belongs to a class of molecules known for their potential therapeutic applications. The unique structural features of this compound, particularly its chiral centers and fluorinated substituents, make it a subject of intense study in medicinal chemistry.
The pyrrolidine core of this molecule is a common scaffold in many bioactive compounds, exhibiting a wide range of biological activities. The presence of both fluoro and trifluoromethyl groups introduces additional functional properties that can influence the compound's pharmacokinetic and pharmacodynamic profiles. These substituents are known to enhance metabolic stability, improve binding affinity to biological targets, and modulate drug interactions.
In recent years, there has been a growing interest in the development of fluorinated pyrrolidines as pharmacophores due to their ability to improve drug efficacy and bioavailability. For instance, studies have shown that the introduction of fluorine atoms can lead to increased lipophilicity and reduced susceptibility to enzymatic degradation. This makes such compounds particularly valuable in the design of oral medications that require prolonged circulation times.
The stereochemistry of (2S,4S-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride) is also a critical factor in its biological activity. The (2S,4S) configuration ensures that the molecule interacts with biological targets in a specific manner, which can be crucial for achieving the desired therapeutic effect. Chiral drugs often exhibit different pharmacological properties depending on their stereochemical configuration, making the precise control of stereochemistry essential in drug development.
Recent research has highlighted the potential of this compound in various therapeutic areas. For example, studies have demonstrated its efficacy in inhibiting certain enzymes and receptors that are implicated in inflammatory diseases. The combination of the fluoro and trifluoromethyl groups appears to enhance its binding affinity to these targets, leading to improved therapeutic outcomes.
The hydrochloride salt form of (2S,4S-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride) is particularly noteworthy for its improved solubility and stability. This form is often preferred in pharmaceutical formulations due to its enhanced bioavailability and ease of administration. Solubility is a critical factor in drug development, as it directly impacts how well a drug can be absorbed and utilized by the body.
In addition to its therapeutic potential, (2S,4S-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride) has also been explored as a key intermediate in the synthesis of more complex molecules. Its structural framework provides a versatile platform for further chemical modifications, allowing researchers to develop novel compounds with tailored biological activities. This versatility makes it an invaluable tool in synthetic chemistry and drug discovery.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as asymmetric catalysis and protecting group strategies, are often employed to ensure the correct stereochemical configuration. The complexity of its synthesis underscores the importance of skilled chemists in bringing such molecules from laboratory research to potential clinical applications.
Evaluation of (2S,4S-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride) has been conducted through both computational modeling and experimental studies. Computational methods have been particularly useful in predicting its interactions with biological targets and understanding its mechanism of action. These insights have guided experimental efforts and helped refine the compound's structure for improved efficacy.
The safety profile of this compound is another critical aspect that has been thoroughly investigated. Preclinical studies have assessed its toxicity, pharmacokinetics, and potential side effects. These studies are essential for determining whether a compound is suitable for further development into a drug candidate. The results from these evaluations have been instrumental in guiding decisions about its future use in clinical trials.
The future prospects for (2S,4S-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride) are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further innovation in this area. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in addressing complex diseases.
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